4-[(Dibutylamino)methyl]aniline
CAS No.: 708992-20-5
Cat. No.: VC4504625
Molecular Formula: C15H26N2
Molecular Weight: 234.387
* For research use only. Not for human or veterinary use.
![4-[(Dibutylamino)methyl]aniline - 708992-20-5](/images/structure/VC4504625.png)
Specification
CAS No. | 708992-20-5 |
---|---|
Molecular Formula | C15H26N2 |
Molecular Weight | 234.387 |
IUPAC Name | 4-[(dibutylamino)methyl]aniline |
Standard InChI | InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3 |
Standard InChI Key | ZGKOPGXHDDXHGM-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)CC1=CC=C(C=C1)N |
Introduction
Chemical Structure and Physical Properties
Structural Features
The compound’s structure consists of an aniline backbone (C₆H₅NH₂) with a methyl group substituted at the para position, which is further functionalized with a dibutylamino group (-N(C₄H₉)₂). This configuration imparts a hydrophobic character, as evidenced by its logP value of 3.88 .
Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₆N₂ | |
Molecular Weight | 234.38 g/mol | |
Density | 0.9 ± 0.1 g/cm³ | |
Boiling Point | 335.9°C (760 mmHg) | |
Flash Point | 148.4°C | |
LogP (Octanol/Water) | 3.88 |
The compound’s high boiling point and stability under standard conditions make it suitable for high-temperature reactions. Its flash point indicates flammability risks, necessitating proper handling .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-[(Dibutylamino)methyl]aniline serves as a precursor in synthesizing complex pharmaceutical agents. A notable example is its use in preparing 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine, a scaffold with potential in medicinal chemistry. This reaction involves coupling the aniline derivative with piperidine under controlled conditions, such as reflux in ethanol with HCl catalysis.
Catalytic Systems and Materials Science
As a tertiary amine, the compound may act as a base or ligand in catalytic cycles. Its dibutylamino group enhances solubility in nonpolar solvents, making it suitable for heterogeneous catalysis. Applications include:
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Polymer Synthesis: Potential use in polyurethane production via isocyanate intermediates, akin to methylenedianiline derivatives .
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Dye Chemistry: Possible incorporation into azo dyes, leveraging its electron-donating amine groups for chromophore stabilization .
Role in Heterocyclic Chemistry
The compound’s amine functionality enables participation in cyclization reactions. For instance, it may act as a nucleophile in forming pyrazole or pyridine derivatives, which are critical in drug design .
Hazard Class | Details | Source |
---|---|---|
Flammability | Flash point: 148.4°C | |
Toxicity | Limited data; handle with PPE | |
Environmental Impact | Not bioaccumulative (logP ≈ 3.88) |
The compound’s hydrophobicity suggests moderate environmental persistence, though specific ecotoxicity studies are lacking.
Research Gaps and Future Directions
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Biological Activity: Investigate cytotoxicity or enzyme inhibition potential.
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Catalytic Applications: Explore use in asymmetric catalysis or CO₂ fixation.
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Materials Science: Develop polymer composites incorporating the amine group for enhanced mechanical properties.
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